4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol (CAS: 338772-77-3) is a fluorinated pyridine derivative with the molecular formula C₁₁H₈ClF₃NO₂. Its average molecular mass is 281.63 g/mol, and its single isotopic mass is 281.01 g/mol. The compound is recognized by multiple identifiers, including MDL numbers MFCD00232293 and MFCD04038247, and is commercially available as catalog number sc-506808 from Santa Cruz Biotechnology at $168.00 for 500 mg . The structure features a but-2-en-1-ol chain linked to a 3-chloro-5-(trifluoromethyl)pyridinyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTZBMWEGBFSV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)OC/C=C/CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate butenol derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butenol side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions typically require the presence of a base and a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction results in saturated alcohols. Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
a) Haloxyfopetoxyethyl (CAS: 87237-48-7)
- Structure: Propanoic acid ester with a phenoxy-pyridinyl backbone.
- Key Differences: Contains an ethoxyethyl ester group instead of a butenol chain.
- Regulatory Status: Banned in 1988 due to carcinogenicity in animal studies, highlighting the impact of ester functionalization on toxicity .
- Application : Originally a pesticide, contrasting with the unregulated status of the target compound.
b) PF3845
- Structure : Benzyl-piperidine-carboxamide with a trifluoromethylpyridinyloxy moiety.
- Key Differences : Carboxamide and piperidine groups replace the alcohol and alkene chain.
- Application : Likely used in receptor binding studies (e.g., G protein-coupled receptors), suggesting divergent biological targets compared to the simpler alcohol structure of the target compound .
c) 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (CAS: Not provided)
Functional and Commercial Comparison
Key Findings from Comparative Analysis
Functional Group Impact: The alcohol group in the target compound may reduce bioaccumulation risks compared to ester-containing analogues like Haloxyfopetoxyethyl, which showed carcinogenicity .
Structural Complexity : Carboxamide derivatives (e.g., PF3845) exhibit higher molecular complexity, likely favoring interactions with biological macromolecules over simpler alcohols .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol, also known by its CAS number 338772-77-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of a chlorinated pyridine and a trifluoromethyl group, suggests potential biological activities that warrant detailed investigation.
Molecular Structure
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 267.63 g/mol
- IUPAC Name : (2E)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 50-52 °C |
| Melting Point | Not specified |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit antimicrobial , anti-inflammatory , and antitumor properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often display significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by interfering with cell wall synthesis or function.
Anti-inflammatory Properties
The presence of the trifluoromethyl group is known to enhance the bioactivity of compounds by increasing lipophilicity, potentially allowing better penetration into tissues where inflammation occurs. Studies have suggested that such compounds can modulate inflammatory pathways, reducing cytokine production.
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds indicate that they may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
